Cas no 2227727-52-6 (rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-5-methylphenol)

rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-5-methylphenol 化学的及び物理的性質
名前と識別子
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- rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-5-methylphenol
- 2227727-52-6
- EN300-1795624
- rac-2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-5-methylphenol
-
- インチ: 1S/C13H19NO/c1-8-4-5-9(11(15)6-8)12-10(7-14)13(12,2)3/h4-6,10,12,15H,7,14H2,1-3H3/t10-,12-/m1/s1
- InChIKey: JJKXHXBSLYGNNI-ZYHUDNBSSA-N
- SMILES: OC1C=C(C)C=CC=1[C@@H]1[C@@H](CN)C1(C)C
計算された属性
- 精确分子量: 205.146664230g/mol
- 同位素质量: 205.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 239
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 46.2Ų
rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-5-methylphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1795624-0.05g |
rac-2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-5-methylphenol |
2227727-52-6 | 0.05g |
$1140.0 | 2023-09-19 | ||
Enamine | EN300-1795624-5.0g |
rac-2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-5-methylphenol |
2227727-52-6 | 5g |
$3935.0 | 2023-06-02 | ||
Enamine | EN300-1795624-0.5g |
rac-2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-5-methylphenol |
2227727-52-6 | 0.5g |
$1302.0 | 2023-09-19 | ||
Enamine | EN300-1795624-0.25g |
rac-2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-5-methylphenol |
2227727-52-6 | 0.25g |
$1249.0 | 2023-09-19 | ||
Enamine | EN300-1795624-1g |
rac-2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-5-methylphenol |
2227727-52-6 | 1g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1795624-5g |
rac-2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-5-methylphenol |
2227727-52-6 | 5g |
$3935.0 | 2023-09-19 | ||
Enamine | EN300-1795624-0.1g |
rac-2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-5-methylphenol |
2227727-52-6 | 0.1g |
$1195.0 | 2023-09-19 | ||
Enamine | EN300-1795624-10.0g |
rac-2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-5-methylphenol |
2227727-52-6 | 10g |
$5837.0 | 2023-06-02 | ||
Enamine | EN300-1795624-1.0g |
rac-2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-5-methylphenol |
2227727-52-6 | 1g |
$1357.0 | 2023-06-02 | ||
Enamine | EN300-1795624-2.5g |
rac-2-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-5-methylphenol |
2227727-52-6 | 2.5g |
$2660.0 | 2023-09-19 |
rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-5-methylphenol 関連文献
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-5-methylphenolに関する追加情報
Rac-2-(1R,3R)-3-(Aminomethyl)-2,2-Dimethylcyclopropyl-5-Methylphenol: A Comprehensive Overview
The compound rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-5-methylphenol, with the CAS number NO 2227727-52-6, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug design and development. The molecule consists of a cyclopropane ring system substituted with an amino methyl group and a phenol moiety, which contributes to its diverse chemical properties.
Recent studies have highlighted the importance of cyclopropane-containing compounds in medicinal chemistry due to their ability to modulate biological targets with high specificity. The cyclopropyl group in this compound is particularly interesting as it can induce steric effects and influence the overall conformation of the molecule. This structural feature is crucial for understanding its potential interactions with biological systems.
The aminomethyl substituent attached to the cyclopropane ring adds another layer of complexity to the molecule. Amino groups are known for their ability to participate in hydrogen bonding, which can significantly affect the compound's solubility, stability, and bioavailability. Additionally, the presence of a phenol group in the molecule introduces hydroxyl functionality, which can further enhance its interaction with biological targets.
One of the most recent advancements in understanding this compound involves its potential role in anti-inflammatory and antioxidant therapies. Researchers have demonstrated that the phenolic group in the molecule exhibits strong antioxidant activity, making it a promising candidate for combating oxidative stress-related diseases. Furthermore, the stereochemistry of the compound (denoted by the (1R,3R) configuration) plays a critical role in determining its pharmacokinetic properties and bioavailability.
The synthesis of rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-5-methylphenol involves a multi-step process that combines principles from organic synthesis and stereochemistry. The use of chiral catalysts and asymmetric synthesis techniques has enabled researchers to achieve high enantiomeric excess in the production of this compound. This level of control over stereochemistry is essential for ensuring consistent biological activity and minimizing adverse effects.
In terms of applications, this compound has shown potential in various therapeutic areas. For instance, its ability to inhibit certain enzymes involved in inflammation makes it a candidate for anti-inflammatory drug development. Additionally, preliminary studies suggest that it may have neuroprotective properties due to its antioxidant activity and ability to modulate cellular signaling pathways.
The CAS number NO 22777449 associated with this compound provides researchers with a standardized identifier for referencing it in scientific literature. This ensures consistency and clarity when discussing or citing research findings related to this molecule.
In conclusion, rac-2-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-5-methylphenol represents a fascinating example of how structural complexity can lead to diverse biological activities. With ongoing research into its pharmacological properties and therapeutic applications, this compound holds great promise for advancing medical science and developing novel treatments for various diseases.
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